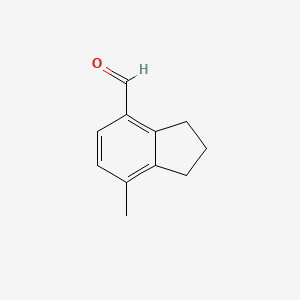
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde, also known as MDICA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has been investigated for its potential applications in various scientific fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds. In materials science, it has been used as a precursor for the synthesis of indene-based polymers. In medicinal chemistry, it has been investigated for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is not fully understood. However, it has been reported to inhibit the activity of the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in energy metabolism and has been implicated in various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have anti-inflammatory and neuroprotective effects. However, the exact biochemical and physiological effects of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity levels in vitro. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the investigation of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its effects on neurological diseases such as Alzheimer's and Parkinson's disease. Additionally, 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde could be investigated for its potential applications in materials science and organic chemistry.
Méthodes De Synthèse
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindene with methylmagnesium bromide, followed by oxidation with potassium permanganate and subsequent reaction with p-toluenesulfonyl chloride. This synthesis method has been reported in literature and has been successfully replicated in various labs.
Propriétés
IUPAC Name |
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAOJVZUJSEHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

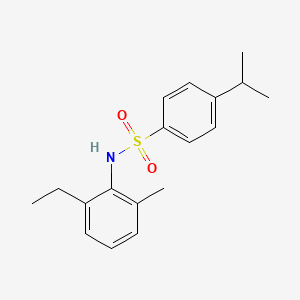
![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

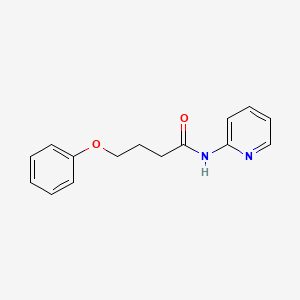
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
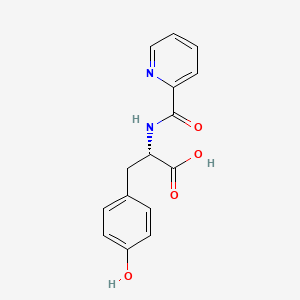
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
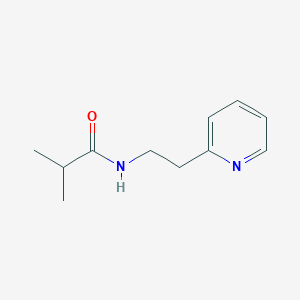
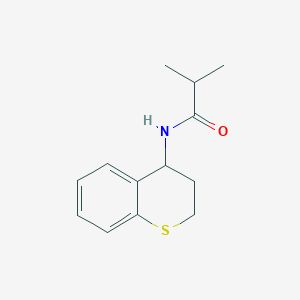
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)